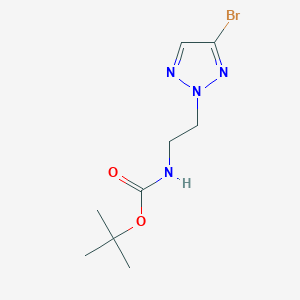

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate

Descripción general

Descripción

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromotriazole moiety, and an ethyl linkage to the carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted triazoles.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carbon dioxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the bromo-substituent in tert-butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate enhances its efficacy against a range of bacterial strains. A study demonstrated that derivatives of triazoles showed potent activity against resistant strains of bacteria, suggesting that this compound could be developed as a new class of antibiotics .

1.2 Anticancer Properties

The triazole ring is known for its role in various anticancer agents. Investigations into compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle regulation . The specific structure of this compound may allow for targeted modifications to enhance its selectivity and potency against specific cancer types.

Material Science Applications

2.1 Polymer Chemistry

The incorporation of triazole units into polymer backbones has been explored for creating materials with unique properties. This compound can serve as a functional monomer in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength due to the rigidity imparted by the triazole ring. This application is particularly relevant in developing materials for coatings and adhesives that require durability under extreme conditions .

2.2 Sensor Development

Triazole derivatives have been utilized in the development of chemical sensors due to their ability to interact with metal ions and other analytes. The bromine atom in this compound can enhance its binding affinity towards certain metal ions, making it a candidate for sensor applications in environmental monitoring and industrial processes .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The bromotriazole moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl N-(2-bromoethyl)carbamate

- Tert-butyl (4-bromobutyl)carbamate

- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is unique due to the presence of the bromotriazole moiety, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .

Actividad Biológica

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS No. 2375271-21-7) is a chemical compound that features a unique structure combining a bromotriazole moiety with a carbamate functional group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug development and enzyme inhibition.

The compound is characterized by the following structural features:

- IUPAC Name : tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate

- Molecular Formula : C₉H₁₅BrN₄O₂

- Molecular Weight : 273.15 g/mol

- Physical State : Powder

- Purity : Typically >95% .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The process typically employs triethylamine as a base and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent under an inert atmosphere to facilitate the formation of the carbamate bond .

Antimicrobial Properties

Studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar triazole structures have shown effectiveness against various bacterial strains. The biological activity of this compound can be hypothesized based on these findings, although specific data on this exact compound remains limited.

Enzyme Inhibition

Triazole derivatives are known for their role in inhibiting enzymes, particularly in the context of antifungal and anticancer activities. The presence of the bromotriazole moiety in this compound may enhance its ability to interact with biological targets, potentially leading to enzyme inhibition .

Case Studies and Research Findings

- Antibacterial Activity :

- Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Hypothesized based on structure | Potentially significant | Likely due to triazole moiety |

| Related Triazole Derivative A | Effective against E. coli | Moderate against cancer cells | Yes |

| Related Triazole Derivative B | Effective against B. cereus | High against multiple cell lines | Yes |

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-12-6-7(10)13-14/h6H,4-5H2,1-3H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWLMNMVENFSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1N=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375271-21-7 | |

| Record name | tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.